5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Overview
Description
5-Chloro-1-methylimidazole is a 5-halo-1-methylimidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .
Synthesis Analysis
Imidazole synthesis involves various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole participates in various chemical reactions. For instance, it participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . It also participates in a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Physical and Chemical Properties Analysis
5-Chloro-1-methylimidazole has an empirical formula of C4H5ClN2 and a molecular weight of 116.55 . It is a liquid with a refractive index n20/D 1.511 (lit.) and a boiling point of 82-85 °C/11 mmHg (lit.) . The density is 1.25 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization of Derivatives
- 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is used in the synthesis of various imidazole derivatives. For instance, 4-methyl-5-imidazole carbaldehyde derivatives exhibit biological activities, which are synthesized starting from similar compounds (Orhan et al., 2019).
Conversion to Other Chemical Compounds
- This compound is involved in the conversion process to different chemical structures. For example, 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes are reduced and converted into other derivatives like 5-chloromethyl and 5-fluoromethyl derivatives (Chornous et al., 2013).
Reactions with Other Chemicals
- 4-Chloro-5-(2-nitroalkenyl)-1H-imidazoles, synthesized from compounds like this compound, are known to react with other chemicals such as 5-methyl-2,4-dihydro-3H-pyrazol-3-one (Chornous et al., 2015).
Synthesis of Biologically Active Compounds
- This chemical is a precursor for synthesizing biologically active compounds. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde is used for creating fused ring heterocycles, which are significant in biological applications (Gaonkar & Rai, 2010).
Structural Analysis and Crystal Studies
- It is also valuable in structural analysis and crystallography. For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been analyzed for their crystal structures (Xu & Shi, 2011).
Coordination Chemistry
- This compound plays a role in coordination chemistry, particularly in the formation of silver imidazolecarbaldehyde oxime complexes. These complexes have been analyzed for their structural and computational properties, providing insights into their molecular interactions (Ofori et al., 2016).
Synthesis of pH-Sensitive Spin Probes
- This compound is used in the synthesis of pH-sensitive spin probes. For example, derivatives like 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides are prepared from related compounds and used to form pH-sensitive spin probes (Kirilyuk et al., 2003).
Development of Corrosion Inhibitors
- Imidazole derivatives, such as those related to this compound, are investigated as corrosion inhibitors for metals like copper. These studies explore their effectiveness and low toxicity as potential commercial inhibitors (Stupnišek-Lisac et al., 1998).
Antimicrobial and Antifungal Applications
- Some derivatives synthesized from this compound show high bactericidal and fungicidal effects. This highlights the potential of this compound derivatives in developing antimicrobial and antifungal agents (Chornous et al., 2014).
Safety and Hazards
5-Chloro-1-methylimidazole is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent and respond to exposure .
Mechanism of Action
Target of Action
5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde, like other imidazole derivatives, is a heterocyclic compound that has been found to interact with multiple receptors . These interactions are crucial in the development of new useful derivatives and treatments .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, 1-Methyl-2-imidazolecarboxaldehyde, a related compound, affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
They participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .
Cellular Effects
It is known that imidazoles can have a variety of effects on cells, depending on their specific structure and the context in which they are used .
Molecular Mechanism
Imidazoles are known to interact with various biomolecules and can influence enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that imidazoles can have varying effects over time, depending on their specific structure and the context in which they are used .
Dosage Effects in Animal Models
It is known that imidazoles can have varying effects at different dosages, depending on their specific structure and the context in which they are used .
Metabolic Pathways
Imidazoles are known to be involved in various metabolic pathways, depending on their specific structure and the context in which they are used .
Transport and Distribution
It is known that imidazoles can interact with various transporters and binding proteins, influencing their localization and accumulation .
Subcellular Localization
It is known that imidazoles can be directed to specific compartments or organelles, depending on their specific structure and the context in which they are used .
Properties
IUPAC Name |
5-chloro-1-methylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOJCRYVLBYFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555776 | |
Record name | 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37050-18-3 | |
Record name | 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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